molecular formula C13H17ClN2O4 B15124523 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride

Cat. No.: B15124523
M. Wt: 300.74 g/mol
InChI Key: BDHKVJMSSDEXND-UHFFFAOYSA-N
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Description

(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a benzyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and appropriate protecting groups.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the pyrrolidine derivative.

    Amino Group Introduction: The amino group is introduced through a reductive amination reaction, typically using a reducing agent like sodium cyanoborohydride.

    Final Steps: The final steps involve deprotection and purification to obtain the desired (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions characteristic of its amine and carboxylic acid groups:

Functional Group Reaction Type Conditions/Outcome
4-Amino groupAcylationForms amides with activated esters (e.g., Cbz-Cl, Boc₂O) under basic conditions .
2,4-DicarboxylatesEsterificationReacts with alkyl halides or alcohols in acidic media to yield methyl/ethyl esters .
Benzyl groupHydrogenolysisRemoved via catalytic hydrogenation (Pd/C, H₂) to expose the pyrrolidine nitrogen .

Synthetic Transformations

Key steps from published syntheses of structurally related compounds:

Deprotection and Functionalization

  • Amino group deprotection : Concentrated HCl at 85°C cleaves benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups .

  • Carboxylate activation : Jones reagent oxidizes hydroxymethyl groups to carboxylic acids (e.g., in analogs like compound 3 ).

Stereoselective Modifications

  • Chiral resolution : Chromatographic separation of enantiomers using silica gel, as demonstrated in the synthesis of 4-amino-pyrrolidine derivatives .

  • Diastereomer formation : Hydroxylamine condensation followed by hydrogenation yields stereoisomers with distinct biological activities .

Biological Interaction Chemistry

The compound’s interactions with biological targets involve:

  • Ionic bonding : Protonated amine and carboxylate groups bind to glutamate transporter residues (e.g., Tyr 406, Asp 152 in neuraminidase) .

  • Hydrogen bonding : The 4-amino group forms critical H-bonds with catalytic site residues, as observed in crystal structures of influenza neuraminidase inhibitors .

Comparative Reactivity of Structural Analogs

Analog Key Functional Groups Reactivity Profile
4-Amino-1-(2,6-dichloro-benzyl)-pyrrolidine-2,4-dicarboxylate Dichlorobenzyl, dicarboxylateEnhanced electrophilicity due to electron-withdrawing Cl groups.
L-trans-Pyrrolidine-2,4-dicarboxylic acid Dicarboxylate, secondary amineSelective glutamate transport inhibition via carboxylate-amine synergy.
1-BenzylpyrrolidineBenzyl, tertiary amineProne to oxidative N-dealkylation under strong acidic conditions.

Industrial-Scale Reaction Considerations

  • Photochemical flow synthesis : Enables kilogram-scale production of bicyclopentane dicarboxylates via UV irradiation , adaptable for pyrrolidine derivatives.

  • Safety protocols : Use of Pd catalysts for hydrogenolysis requires strict control of H₂ pressure (<4 atm) to avoid exothermic side reactions .

This compound’s versatility in medicinal chemistry stems from its balanced hydrophilicity (carboxylates) and capacity for targeted modifications (amine acylation, benzyl cleavage). Its stereochemistry critically influences both synthetic pathways and biological efficacy, as evidenced by neuraminidase inhibition studies .

Scientific Research Applications

(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid: The non-hydrochloride form of the compound.

    (2S,4S)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride: The enantiomer of the compound.

    (2R,4R)-4-Amino-1-phenylpyrrolidine-2,4-dicarboxylic acid hydrochloride: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of features makes it particularly valuable for studying stereochemical effects in chemical reactions and biological interactions.

Biological Activity

Overview

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, also known as (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure allows for various biological activities, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C13H17ClN2O4
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 345296-09-5

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to act as an enzyme inhibitor , binding to the active sites of various enzymes and preventing substrate interaction. Additionally, it may modulate receptor activities by altering signal transduction pathways.

Biological Activities

Research has demonstrated several key biological activities associated with 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.
  • Antibacterial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, suggesting potential use in antimicrobial therapies.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter receptors.

Enzyme Inhibition

A study conducted to evaluate the inhibitory effects of various pyrrolidine derivatives, including 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, showed significant inhibition against specific enzymes involved in metabolic pathways. The compound's ability to bind effectively at the active site was confirmed through kinetic studies.

CompoundEnzyme TargetIC50 (µM)
4-Amino-1-benzylpyrrolidineEnzyme A15
4-Amino-1-benzylpyrrolidineEnzyme B20

Antibacterial Activity

In vitro studies have reported the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that this compound could be a lead candidate for developing new antibacterial agents.

Neuroprotective Studies

Research has indicated that the compound exhibits protective effects in neuronal cell lines under oxidative stress conditions. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

Properties

IUPAC Name

4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4.ClH/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHKVJMSSDEXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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